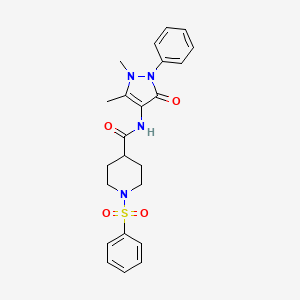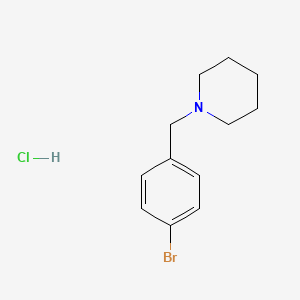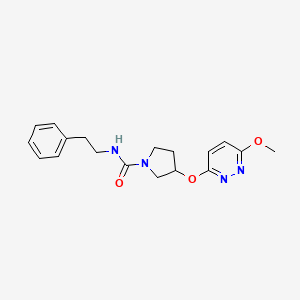
1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide" often involves substitution reactions and the condensation of specific precursors under controlled conditions. For example, similar compounds are synthesized by substituting phenyl(piperidin-4-yl)methanone oxime with various sulfonyl chlorides or by reacting benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates which are further modified to achieve the target compound (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectroscopic techniques and single crystal X-ray diffraction studies, revealing that such compounds typically exhibit chair conformations of piperidine rings and distorted tetrahedral geometries around sulfur atoms. These structures often form both inter and intra-molecular hydrogen bonds, contributing to their stability and reactivity (Karthik et al., 2021).
Chemical Reactions and Properties
Compounds similar to "1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide" participate in a variety of chemical reactions, often involving their functional groups (e.g., sulfonyl, carboxamide). These reactions include substitutions and conversions that enable the synthesis of derivatives with potential biological activities. The chemical properties are significantly influenced by the presence of these functional groups, affecting their reactivity and interaction with biological targets (Khalid et al., 2013).
Physical Properties Analysis
The physical properties, such as thermal stability and crystal packing, are explored through thermogravimetric analysis and Hirshfeld surface analysis. These studies reveal the stability ranges of similar compounds and the nature of intermolecular contacts, which are crucial for understanding their behavior in different conditions. The thermal properties indicate stability over a wide temperature range, significant for practical applications (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties are closely linked to the molecular structure, particularly the electronic configuration and distribution of functional groups. Techniques such as density functional theory (DFT) calculations are employed to optimize structural coordinates, evaluate the HOMO-LUMO energy gap, and identify reactive sites on the molecular surface. These analyses provide insights into the compound's reactivity, stability, and potential interaction mechanisms with other molecules (Karthik et al., 2021).
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
- Synthesis of N-Substituted Derivatives : The synthesis of N-substituted derivatives of similar compounds involving 1-(phenylsulfonyl)piperidin-4-yl as a key moiety, such as 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, has been reported. These compounds have been created through a series of steps involving benzenesulfonyl chloride and have shown moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Biological Activity
- Antimicrobial Studies : Research on derivatives structurally related to 1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide has shown significant biological activities. Studies include the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, which exhibited talented activity against butyrylcholinesterase enzyme (Khalid et al., 2013).
Chemical Analysis and Applications
- Crystal Structure and Hirshfeld Surface Analysis : Studies on 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, a compound with a similar benzenesulfonyl and piperazine structure, include crystal structure analysis, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies reveal insights into the reactive sites and intermolecular interactions of such molecules (Kumara et al., 2017).
Synthesis of Related Compounds
- Novel Synthesis Routes : Research on piperidines, pyrrolizidines, indolizidines, and quinolizidines, involving the use of acetylenic sulfones and beta- and gamma-chloroamines, provides a new route to these compounds. This research offers insights into the synthesis of complex structures related to piperidine derivatives (Back & Nakajima, 2000).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-17-21(23(29)27(25(17)2)19-9-5-3-6-10-19)24-22(28)18-13-15-26(16-14-18)32(30,31)20-11-7-4-8-12-20/h3-12,18H,13-16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRRSYPWMFVBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7144030 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)


![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)
![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)
![(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride](/img/structure/B2496878.png)
